molecular formula C8H4BrFN2O2 B1288634 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione CAS No. 153504-80-4

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B1288634
M. Wt: 259.03 g/mol
InChI Key: DWZQVTQJIMJXCZ-UHFFFAOYSA-N
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Description

The compound "5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione" is a halogenated quinoxaline derivative. Quinoxaline diones are a class of compounds known for their diverse biological activities and potential therapeutic applications. They are often synthesized through multi-step reactions involving cyclization and halogenation processes.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves multiple steps, starting from simple aniline precursors. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones was achieved through a sequence of reactions starting from 2,5-dimethoxyaniline, including the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Similarly, bromo-4-iodoquinoline, an intermediate for synthesizing biologically active compounds, was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through cyclization and substitution reactions . These methods highlight the complexity and versatility of the synthetic routes for halogenated quinoxalines.

Molecular Structure Analysis

The molecular structure of halogenated quinoxalines is often confirmed using X-ray crystallography. For example, the crystal structure of 5α-bromo-8β,9α-dimethylhydrindane-1,4-dione was determined using a four-circle diffractometer, revealing its crystallization in the space group C2/c . The crystal structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione showed that the phenyl ring is nearly perpendicular to the quinazoline ring system . These studies demonstrate the importance of crystallography in understanding the three-dimensional arrangement of atoms within these compounds.

Chemical Reactions Analysis

The chemical reactivity of halogenated quinoxalines includes various bond-forming reactions. For instance, the debromination reaction catalyzed by hydrobromic acid was used to convert 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones to their debrominated counterparts . The presence of halogen atoms in these molecules can also lead to unique intermolecular interactions, as seen in the crystal structure of 7-bromo-5-(2′-chloro)phenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, where centrosymmetric dimers are formed via halogen bonding .

Physical and Chemical Properties Analysis

The physical properties of halogenated quinoxalines, such as melting points and crystallization behavior, are influenced by their molecular structure. For example, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported to be 174-175 °C . The chemical properties, such as reactivity and stability, are affected by the presence and position of halogen substituents, which can participate in various chemical interactions and influence the overall reactivity of the molecule.

Scientific Research Applications

Anticancer Activity Studies

Researchers have synthesized compounds structurally related to 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione, investigating their anticancer activities. For example, a study synthesized a compound with anticancer activity by reacting 5-fluorouracil with 5-bromo-2-thienyl-sulfonyl chloride. This compound demonstrated significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells through the formation of a two-dimensional sheet structure facilitated by hydrogen bond interactions (Miao, Yan, & Zhao, 2010).

Crystal Structure and Molecular Interactions

Another study focused on the crystal structure of 1,4-dihydroquinoxaline-2,3-dione derivatives, detailing how molecules are linked into a three-dimensional network by intermolecular hydrogen bonds. This research provides insights into the structural aspects of these compounds, which could be relevant for designing drugs with improved efficacy (Wang, 2011).

Modification for Medicinal Relevance

There has been significant interest in modifying the quinoxaline-2,3-dione scaffold to create medicinally relevant compounds. A study demonstrated a metal-free method to introduce aryl and fluoro groups into isoquinoline-1,3-diones, yielding new compounds with potential therapeutic applications (Golushko et al., 2019).

Synthesis of Bioactive Derivatives

Research into synthesizing glucoside-containing 5-fluorouracil derivatives, a process that involves the reaction of bromoacetylcarbohydrate with fluorouracil derivatives, highlights the versatility of fluoro and bromo substituents in synthesizing bioactive molecules (Deqing, 2004).

Development of PET Imaging Agents

An efficient synthetic route for incorporating fluorine-18 into quinoline-5,8-diones was described, focusing on compounds with a broad spectrum of biological activities. This method is particularly important for the development of positron emission tomography (PET) imaging agents (Sachin et al., 2011).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZQVTQJIMJXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234210
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

CAS RN

153504-80-4
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153504-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.31 mL, 24.4 mmol) and 1,2-diamino-3-bromo-5-fluorobenzene (500 mg, 2.44 mmol) was heated to reflux under N2 for 5 h. The reaction mixture was dark brown. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (30 mL). The brown solid was air dried for 1 hr to give 250 mg (39.6% crude yield). A portion of this solid was removed and dissolved in 1N NaOH (10 mL) and a few insoluble particles were removed by gravity filtration. The solution was treated with decolorizing carbon and the mixture was filtered through a pad of celite and the resulting solution acidified with 1N HCl. White crystals formed that were isolated by vacuum filtration and washed with water (20 mL). The crystals were dried in a drying pistol (0.05 torr, 78° C.) to yield 54.1 mg, mp 308°-310° C. (dec). 1H NMR (d6 -DMSO) δ6.2 (dd, 1H, JH6-8 =2.7, JH-F =9.3, ArH), 7.35 (dd, 1H, JH6-8 =2.4, JHF =8.4 Hz), 11.1 (br s, 1H, NH), 12.1 (brs, 1H, NH). EIHRMS calc. for C8H4BrFN2O2 : 257.9440, found 257.9455.
Quantity
3.31 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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